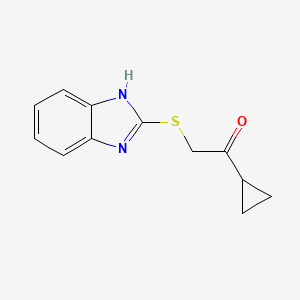

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone

Descripción general

Descripción

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines the benzimidazole moiety with a cyclopropyl group, making it an interesting subject for research in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone typically involves the reaction of 1H-benzimidazole-2-thiol with a cyclopropyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopropyl ketone can be reduced to form alcohols.

Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form coordination bonds with metal ions, affecting the function of metalloproteins. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-benzimidazol-2-yl)phenol: Similar structure but with a phenol group instead of a cyclopropyl ketone.

1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Contains methylbenzyl and methylphenyl groups.

2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole: Contains fluorophenyl and phenyl groups.

Uniqueness

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone is unique due to the presence of the cyclopropyl ketone group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and binding affinity compared to other benzimidazole derivatives.

Actividad Biológica

2-(1H-Benzimidazol-2-ylthio)-1-cyclopropylethanone, a compound featuring a benzimidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a benzimidazole ring linked to a cyclopropylethanone structure via a thioether bond. The presence of sulfur in the structure may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways that are critical for various physiological functions.

- Antimicrobial Activity : The benzimidazole nucleus is known for its broad-spectrum antimicrobial properties. This compound may exert bactericidal or bacteriostatic effects against a range of pathogens.

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related benzimidazole derivatives typically range from 12.5 to 250 μg/mL against various bacterial strains (Kathrotiya & Patel, 2013; Singh et al., 2017).

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | S. typhi |

| Compound B | 62.5 | S. aureus |

| Compound C | 12.5 | E. coli |

Anticancer Activity

Benzimidazole derivatives have also been studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, compounds bearing the benzimidazole moiety have shown promising results in inhibiting tumor growth in various cancer cell lines (Fei & Zhou, 2021).

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzimidazole derivatives against clinical isolates of bacteria and fungi. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition comparable to standard antibiotics (Birajdar et al., 2013).

- Anticancer Screening : Another research effort focused on synthesizing benzimidazole-based compounds and assessing their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents (Wang et al., 2015).

Comparative Analysis

When compared to other benzimidazole derivatives, this compound may exhibit distinct biological activities due to its unique structural features:

| Compound | Structure | Activity Profile |

|---|---|---|

| Compound D | Benzimidazole with methoxy group | Antimicrobial, Anticancer |

| Compound E | Benzimidazole with nitro group | Antiviral, Anti-inflammatory |

| This compound | Benzimidazole-thioether | Antimicrobial, Potential anticancer |

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11(8-5-6-8)7-16-12-13-9-3-1-2-4-10(9)14-12/h1-4,8H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVWSZHDXNJBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350686 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27784-55-0 | |

| Record name | 2-(1H-benzimidazol-2-ylsulfanyl)-1-cyclopropylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.